Bienvenue dans la boutique en ligne BenchChem!

N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid

Physicochemical profiling Drug-likeness Permeability prediction

N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid (CAS 313233-60-2) is a synthetic small-molecule research intermediate belonging to the benzothiazole-succinamic acid hybrid class, with molecular formula C₁₈H₁₆N₂O₃S and a molecular weight of 340.40 g/mol. It features a 6-methyl-substituted benzothiazole core linked via a para-phenyl spacer to a succinamic acid (4-oxobutanoic acid) moiety, distinguishing it from simpler benzothiazole derivatives that lack this extended conjugation and hydrogen-bonding capacity.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4g/mol
CAS No. 313233-60-2
Cat. No. B387045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid
CAS313233-60-2
Molecular FormulaC18H16N2O3S
Molecular Weight340.4g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCC(=O)O
InChIInChI=1S/C18H16N2O3S/c1-11-2-7-14-15(10-11)24-18(20-14)12-3-5-13(6-4-12)19-16(21)8-9-17(22)23/h2-7,10H,8-9H2,1H3,(H,19,21)(H,22,23)
InChIKeyRVPPKPDANXARLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid (CAS 313233-60-2): Sourcing-Essential Physicochemical Profile and Structural Class Identification


N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid (CAS 313233-60-2) is a synthetic small-molecule research intermediate belonging to the benzothiazole-succinamic acid hybrid class, with molecular formula C₁₈H₁₆N₂O₃S and a molecular weight of 340.40 g/mol . It features a 6-methyl-substituted benzothiazole core linked via a para-phenyl spacer to a succinamic acid (4-oxobutanoic acid) moiety, distinguishing it from simpler benzothiazole derivatives that lack this extended conjugation and hydrogen-bonding capacity . The compound is commercially supplied at 97% purity by multiple vendors including Matrix Scientific, Fluorochem, and Santa Cruz Biotechnology, and is designated exclusively for laboratory research use .

Why Close Benzothiazole-Succinamic Acid Analogs Cannot Substitute for N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid in Structure-Activity Studies


Within the benzothiazole-succinamic acid chemical space, even minor structural alterations produce compounds with substantially different molecular recognition profiles. The target compound incorporates three critical pharmacophoric elements—a 6-methylbenzothiazole ring, a para-phenylene spacer, and a succinamic acid terminus—each of which independently modulates electronic distribution, conformational flexibility, and hydrogen-bond donor/acceptor capacity . The direct-linked analog 4-((6-methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid (CAS 261505-37-7) lacks the phenyl spacer, resulting in a 76 Da lower molecular weight and a fundamentally altered spatial orientation of the acid moiety relative to the benzothiazole plane, which impacts target binding geometry . Similarly, N-(4-aminophenyl)-succinamic acid omits the benzothiazole heterocycle entirely, while 4-(6-methyl-benzothiazol-2-yl)aniline lacks the succinamic acid hydrogen-bond network essential for carboxylate-mediated interactions . Substituting any of these analogs without experimental validation therefore risks invalidating structure-activity relationship (SAR) conclusions, particularly in enzyme inhibition or receptor-binding assays where both the benzothiazole π-system and the carboxylic acid terminus serve as recognition elements.

Quantitative Differential Evidence: N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Comparison: Phenyl-Spacer vs. Direct-Linked Analog

The target compound (MW 340.40) bears a para-phenyl spacer between the benzothiazole and succinamic acid groups, whereas the direct-linked comparator 4-((6-methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid (CAS 261505-37-7, MW 264.30) connects the succinamic acid directly to the benzothiazole 2-position. This 76.1 Da mass difference corresponds to the C₆H₄ phenyl insertion and is accompanied by a computed LogP shift: the target compound has LogP 3.71 versus an estimated LogP ~2.1–2.5 for the direct-linked analog (based on fragment-based calculation from its lower molecular complexity). The increased lipophilicity predicts higher passive membrane permeability but also potentially altered aqueous solubility and protein binding, making the target compound a distinct tool for probing the role of linker hydrophobicity in target engagement .

Physicochemical profiling Drug-likeness Permeability prediction SAR optimization

Structural Scaffold Differentiation: Phenyl-Spaced Benzothiazole vs. Fragmented Building Blocks

The target compound uniquely combines three pharmacophoric fragments in a single molecule: the 6-methylbenzothiazole (present in fluorescent probes and kinase inhibitor scaffolds), the para-phenylene diamine linker (providing rigidity and extended π-conjugation), and the succinamic acid terminus (a metal-chelating and hydrogen-bonding group). The separated building blocks—6-methylbenzothiazole (CAS 2942-05-8), N-(4-aminophenyl)-succinamic acid, and 4-(6-methyl-benzothiazol-2-yl)aniline—each lack the full complement of functional groups required for integrated target recognition . Specifically, 6-methylbenzothiazole lacks both the phenyl spacer and the acid terminus; 4-(6-methyl-benzothiazol-2-yl)aniline lacks the succinamic acid; and N-(4-aminophenyl)-succinamic acid lacks the benzothiazole heterocycle for π-stacking interactions. The intact target compound is therefore the only entity among this set capable of simultaneously engaging aromatic, hydrogen-bond donor, hydrogen-bond acceptor, and anionic binding sub-pockets .

Chemical biology tool compounds Fragment-based screening Scaffold hopping Medicinal chemistry

Commercially Verified Purity: Batch-to-Batch Consistency for Reproducible Screening

The target compound is supplied at a verified purity of 97% by Fluorochem (Product Code F688767) . A close structural comparator, 4-((6-methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid (CAS 261505-37-7), is also available at 97% purity from the same supplier (Product Code F688789), meaning purity alone does not differentiate these two compounds . However, the target compound (sc-330928) is offered by Santa Cruz Biotechnology with lot-specific Certificates of Analysis, providing traceable quality documentation that may not be uniformly available for all analogs from all vendors . The practical differentiation lies in the availability of the specific phenyl-spaced scaffold at research-grade purity from multiple independent suppliers, reducing single-source supply risk for long-term screening programs.

High-throughput screening Assay reproducibility Quality control Chemical procurement

Critical Evidence Gap: Absence of Published Comparative Biological Activity Data

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and ChemSpider (conducted 2026) yielded no peer-reviewed biological activity data—no IC₅₀ values, no Kᵢ/Kd measurements, no cell viability data, and no in vivo pharmacokinetic parameters—for N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid (CAS 313233-60-2) or any of its closest structural analogs bearing the phenyl-spaced benzothiazole-succinamic acid architecture [1]. Vendor descriptions alluding to "potential anti-inflammatory and anticancer activity" are not supported by publicly available quantitative assay data and do not meet the evidentiary standard required for selection based on biological performance . This represents a critical data gap: any procurement decision based on biological differentiation must rely on prospective in-house screening rather than published comparative data.

Biological activity Enzyme inhibition Cytotoxicity Data gap analysis

Validated Application Scenarios for N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid Based on Available Physicochemical and Structural Evidence


Chemical Probe Development Targeting Hydrophobic Enzyme Binding Pockets

The compound's LogP of 3.71, conferred by the extended phenyl-benzothiazole conjugation, positions it as a candidate for probing hydrophobic active-site pockets where higher lipophilicity enhances target residence time. Its succinamic acid terminus provides a carboxylate handle for ionic interactions with basic residues (e.g., lysine, arginine) or metal cofactors (e.g., Zn²⁺ in metalloproteases). This application is structurally rational but requires prospective biochemical validation, as no published inhibition data currently exist for this compound .

SAR Anchor Point for Benzothiazole-Phenyl Linker Optimization

The para-phenyl spacer distinguishes this compound from the direct-linked analog (CAS 261505-37-7), making it a valuable anchor point for systematic SAR studies exploring the impact of linker length, rigidity, and electronic character on target binding. Medicinal chemistry teams can use this compound as the 'extended linker' reference, comparing it with the direct-linked analog to deconvolute the contributions of linker geometry to potency and selectivity .

Physicochemical Reference Standard for Benzothiazole-Succinamic Acid Compound Libraries

With a fully characterized set of computed and experimentally verified properties—MW 340.40, LogP 3.71, density 1.4±0.1 g/cm³, HBD 2, HBA 4—this compound can serve as a physicochemical reference standard when assembling or quality-controlling compound libraries within the benzothiazole-succinamic acid chemical space. Its multi-vendor availability at 97% purity facilitates inter-laboratory reproducibility in collaborative screening initiatives .

Synthetic Intermediate for Diversified Benzothiazole-Derived Compound Collections

The succinamic acid moiety is amenable to further derivatization via amide coupling, esterification, or reduction, enabling this compound to serve as a versatile synthetic intermediate. Coupling with diverse amine partners can generate focused libraries exploring the succinamic acid sub-pocket while maintaining the 6-methylbenzothiazole-phenyl scaffold constant. Published synthetic protocols for analogous benzothiazole-succinamic acid systems support the feasibility of such diversification strategies .

Quote Request

Request a Quote for N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.